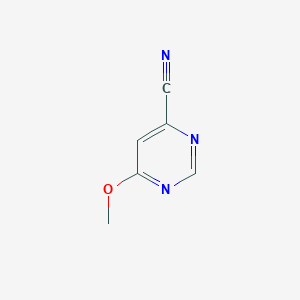

6-Methoxypyrimidine-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

6-methoxypyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUKVQBOJCUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450930-95-6 | |

| Record name | 6-methoxypyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 6 Methoxypyrimidine 4 Carbonitrile

Reactivity of the Carbonitrile Group (–C≡N) in Functionalization

The carbonitrile group (–C≡N) in 6-methoxypyrimidine-4-carbonitrile is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. The electrophilic nature of the carbon atom in the nitrile makes it susceptible to attack by nucleophiles.

One of the most common and versatile reactions of the carbonitrile group is its hydrolysis to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions. The resulting 6-methoxypyrimidine-4-carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other carboxylic acid derivatives through standard coupling reactions.

Another important functionalization pathway involves the reduction of the nitrile group. Depending on the reducing agent and reaction conditions, the nitrile can be converted to a primary amine (–CH2NH2) or an aldehyde (–CHO). For instance, catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding aminomethylpyrimidine. Partial reduction to the aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H).

The carbonitrile group can also participate in addition reactions. For example, organometallic reagents, such as Grignard reagents or organolithium compounds, can add across the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. Furthermore, the nitrile group can react with nitrogen nucleophiles like hydroxylamine (B1172632) to form N-hydroxyimidamides, or with hydrazine (B178648) to generate amidrazones. These intermediates are valuable for the construction of various heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, fused to or substituted on the pyrimidine (B1678525) core.

The reactivity of the carbonitrile group is fundamental to the construction of diverse molecular architectures from this compound, providing access to a wide array of functionalized pyrimidine derivatives with potential biological activities.

Table 1: Functionalization Reactions of the Carbonitrile Group

| Starting Material | Reagent/Condition | Product Functional Group |

| This compound | H3O+ or OH-, heat | Carboxylic Acid (–COOH) |

| This compound | H2, Pd/C or LiAlH4 | Primary Amine (–CH2NH2) |

| This compound | DIBAL-H, then H2O | Aldehyde (–CHO) |

| This compound | 1. RMgX 2. H3O+ | Ketone (–COR) |

| This compound | NH2OH | N-hydroxyimidamide |

| This compound | N2H4 | Amidrazone |

Transformations Involving the Methoxy (B1213986) Group (–OCH3)

The methoxy group (–OCH3) at the 6-position of the pyrimidine ring is another key handle for chemical modification. While generally stable, it can undergo nucleophilic substitution, particularly with strong nucleophiles or under conditions that activate the pyrimidine ring.

A primary transformation of the methoxy group is its displacement by other nucleophiles. This reaction, a form of nucleophilic aromatic substitution (SNAr), is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens. Common nucleophiles used for this purpose include amines, thiols, and alkoxides, leading to the formation of the corresponding 6-amino-, 6-thio-, or 6-alkoxypyrimidine derivatives. The reactivity can be enhanced by protonation of a ring nitrogen or by the presence of other electron-withdrawing groups on the ring.

For example, heating this compound with an amine in a suitable solvent can lead to the formation of a 6-aminopyrimidine-4-carbonitrile (B1375379) derivative. Similarly, reaction with a thiol in the presence of a base can yield a 6-(alkylthio)pyrimidine derivative.

Another important transformation is the hydrolysis of the methoxy group to a hydroxyl group, converting this compound into 6-hydroxypyrimidine-4-carbonitrile (which exists in tautomeric equilibrium with the corresponding pyrimidone). This is typically achieved by treatment with strong acids, such as hydrobromic acid or hydroiodic acid, or under vigorous basic conditions. The resulting hydroxyl group can then be further functionalized, for instance, by conversion to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

The ability to modify the methoxy group significantly expands the range of accessible derivatives, allowing for the introduction of various substituents at the 6-position of the pyrimidine ring.

Table 2: Transformations of the Methoxy Group

| Starting Material | Reagent/Condition | Product Functional Group |

| This compound | RNH2, heat | Secondary/Primary Amine (–NHR) |

| This compound | RSH, base | Thioether (–SR) |

| This compound | R'OH, NaOR' | Ether (–OR') |

| This compound | HBr or HI, heat | Hydroxyl (–OH) / Pyrimidone |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Nucleus

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature primarily dictates its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups and ortho/para to the ring nitrogens. youtube.com In this compound, the carbon atoms at positions 2, 4, and 6 are the most electrophilic. The carbonitrile group at C4 and the methoxy group at C6 influence the reactivity of the ring. As discussed in the previous section, the methoxy group at C6 can be displaced by strong nucleophiles.

Furthermore, if a suitable leaving group, such as a halogen, were present at the 2- or 5-position, it would also be susceptible to nucleophilic displacement. The rate of these reactions is dependent on the strength of the nucleophile and the nature of the leaving group. zenodo.org

Electrophilic Aromatic Substitution: In contrast, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. The ring nitrogens deactivate the ring towards attack by electrophiles. When such reactions do occur, they require harsh conditions and the substitution typically takes place at the C5 position, which is the most electron-rich carbon atom in the pyrimidine ring.

However, the presence of the electron-donating methoxy group at C6 can somewhat activate the ring towards electrophilic attack, particularly at the C5 position. Typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are challenging but can be achieved under specific conditions, often with poor to moderate yields. For instance, nitration might be accomplished using a strong nitrating agent, leading to the introduction of a nitro group at the 5-position.

The interplay between the activating methoxy group and the deactivating ring nitrogens and carbonitrile group creates a nuanced reactivity profile for electrophilic and nucleophilic substitution on the pyrimidine nucleus of this compound.

Strategies for Structure-Activity Relationship (SAR) Modifications

The chemical reactivity of this compound provides a versatile platform for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov The goal of SAR studies is to understand how different chemical features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective compounds. researchgate.net

Key strategies for SAR modifications of this compound include:

Modification of the 4-position: As detailed in section 3.1, the carbonitrile group can be converted into a variety of other functional groups, such as amides, carboxylic acids, amines, and ketones. Each of these groups offers different hydrogen bonding capabilities, steric profiles, and electronic properties, which can significantly impact biological activity. For example, converting the nitrile to an amide introduces a hydrogen bond donor and acceptor, which could lead to new interactions with a biological target.

Modification of the 6-position: The methoxy group can be replaced by a range of substituents through nucleophilic substitution (section 3.2). Varying the nature of the substituent at this position allows for the exploration of how changes in size, lipophilicity, and electronic character affect activity. For instance, replacing the methoxy group with a larger, more lipophilic group could enhance binding to a hydrophobic pocket in a target protein.

Substitution on the Pyrimidine Ring: Although more challenging, introducing substituents at the 2- and 5-positions of the pyrimidine ring can provide valuable SAR information. Introduction of small alkyl groups, halogens, or other functional groups at these positions can probe the steric and electronic requirements of the binding site.

Scaffold Hopping and Ring System Modification: While this article focuses on the derivatization of the this compound core, a broader SAR strategy could involve replacing the pyrimidine ring with other heterocyclic systems to assess the importance of the pyrimidine core itself for biological activity.

By systematically applying these derivatization strategies, medicinal chemists can build a comprehensive understanding of the SAR for a given biological target, leading to the rational design of optimized drug candidates. nih.gov

Spectroscopic and Structural Elucidation Techniques in 6 Methoxypyrimidine 4 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-Methoxypyrimidine-4-carbonitrile, both ¹H and ¹³C NMR would be essential for confirming its constitution.

While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted based on established chemical shift principles.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet, integrating to three protons. The two protons on the pyrimidine (B1678525) ring are in different chemical environments and would therefore exhibit separate signals, likely as singlets or narrow doublets depending on coupling, each integrating to one proton.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom. Key expected signals include the methoxy carbon, the nitrile carbon (C≡N), and the four distinct carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons are influenced by the attached methoxy and nitrile groups.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | 55 - 60 |

| Pyrimidine Protons (H-2, H-5) | 8.5 - 9.2 | Not Applicable |

| Pyrimidine Carbons | Not Applicable | 110 - 175 |

Note: The table presents generalized expected chemical shift ranges based on standard NMR data. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₆H₅N₃O), the exact monoisotopic mass is 135.04326 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. The analysis also provides data on various adducts formed in the ion source. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 136.05054 | 121.6 |

| [M+Na]⁺ | 158.03248 | 132.4 |

| [M-H]⁻ | 134.03598 | 122.2 |

| [M+K]⁺ | 174.00642 | 131.1 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, a strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected. Other key bands would correspond to C-H stretching of the methoxy and aromatic groups, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O stretching of the methoxy group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. The nitrile stretch is typically also strong in the Raman spectrum.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | FTIR, Raman |

| Methoxy (C-H) | Stretch | 2850 - 2960 | FTIR, Raman |

| Aromatic (C-H) | Stretch | 3000 - 3100 | FTIR, Raman |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1400 - 1650 | FTIR, Raman |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds containing chromophores, which are light-absorbing functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, researchers can generate an electron density map from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice can be determined.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular geometry and reveal how the molecules pack together in the solid state. This information is invaluable for understanding structure-property relationships. As of now, publicly accessible crystallographic data for this specific compound is not available.

Computational Chemistry and Molecular Modeling of 6 Methoxypyrimidine 4 Carbonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 6-Methoxypyrimidine-4-carbonitrile. DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are widely used to optimize molecular geometry and predict a range of electronic and structural parameters. jacsdirectory.comnih.gov These calculations determine the most stable conformation of the molecule by finding the minimum energy on the potential energy surface. nih.gov The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for further analysis. jacsdirectory.com

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.infomaterialsciencejournal.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations are used to compute the energies of these orbitals. materialsciencejournal.orgcolab.wsresearchgate.net From the HOMO and LUMO energy values, several key quantum chemical descriptors can be derived, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. materialsciencejournal.org These parameters provide a quantitative measure of the molecule's reactivity and are invaluable in structure-activity relationship studies.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to validate experimentally obtained data or to characterize novel compounds. nih.gov Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the harmonic vibrational frequencies at the optimized geometry. nih.gov While DFT methods tend to overestimate these frequencies, the application of a scaling factor provides excellent agreement with experimental results. nih.gov This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C chemical shifts. nih.govresearchgate.net These theoretical calculations provide a reliable prediction of the NMR spectrum, aiding in the structural elucidation of newly synthesized pyrimidine derivatives. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information on excitation energies, oscillator strengths, and the nature of electronic transitions within the molecule. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | 3105 | 3100 | C-H stretch (aromatic) |

| ν2 | 2245 | 2230 | C≡N stretch (nitrile) |

| ν3 | 1610 | 1595 | C=N stretch (pyrimidine ring) |

| ν4 | 1265 | 1253 | O-C stretch (methoxy) |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.infouni-muenchen.denih.gov The MEP is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map represent different values of the electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These typically correspond to the locations of lone pair electrons on electronegative atoms.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, the oxygen atom of the methoxy (B1213986) group, and the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms and parts of the carbon framework would likely exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govrawdatalibrary.net This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. mdpi.comresearchgate.net For derivatives of this compound, docking studies can elucidate their potential as inhibitors of various enzymes, such as kinases or cyclooxygenases, which are common targets in cancer and inflammation research. researchgate.netnih.gov

Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity, usually expressed as a binding energy score (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and a higher binding affinity.

The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar residues.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces.

For pyrimidine derivatives, studies have shown that the nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, while various substituents can form hydrophobic or other interactions with the protein's active site residues. nih.govresearchgate.net By understanding these interactions, the structure of this compound can be rationally modified to enhance its binding affinity and selectivity for a specific biological target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrimidine Derivative A | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LYS 33, THR 14 | Hydrogen Bond |

| Pyrimidine Derivative A | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | VAL 18, ILE 10 | Alkyl-Pi Interaction |

| Pyrimidine Derivative B | Dihydrofolate Reductase (DHFR) | -8.5 | SER 59, ILE 60 | Hydrogen Bond |

| Pyrimidine Derivative B | Dihydrofolate Reductase (DHFR) | -8.5 | LEU 30, PHE 34 | Hydrophobic |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

The analysis generates several graphical plots:

d_norm surface: This surface is mapped with a color scale where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. Blue and white regions represent longer and near van der Waals separation contacts, respectively. nih.gov

For pyrimidine derivatives, Hirshfeld analysis typically reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to crystal packing, highlighting the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. nih.govnih.goviucr.org

| Interaction Type | Contribution (%) in Derivative 1 | Contribution (%) in Derivative 2 | Contribution (%) in Derivative 3 |

|---|---|---|---|

| H···H | 38.5% | 51.6% | 45.2% |

| N···H / H···N | 33.3% | 15.8% | 12.5% |

| C···H / H···C | 27.3% | 23.0% | 9.6% |

| O···H / H···O | - | - | 53.2% |

| S···H / H···S | - | 8.5% | - |

| Other | 0.9% | 1.1% | 19.5% |

Predictive In Silico Screening for Biological Activity (e.g., PASS, Molinspiration, Osiris)

Before undertaking costly and time-consuming laboratory synthesis and biological testing, predictive in silico screening methods are employed to evaluate the potential of novel compounds. These methods use established algorithms and databases to forecast a molecule's likely biological activities and drug-like properties based on its structure.

Prediction of Activity Spectra for Substances (PASS) is a tool that predicts a wide spectrum of biological activities based on the structural formula of a compound. For the this compound scaffold, PASS analysis can suggest potential therapeutic applications by comparing its structural fragments with those of known biologically active molecules. Predictions are presented as a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi). For instance, pyrimidine-5-carbonitrile derivatives, which are structurally related to the target compound, have been identified through such screening methods as having potential anticancer, antimicrobial, and anti-inflammatory activities ekb.eg.

Molinspiration is a widely used toolkit for calculating important molecular properties and predicting bioactivity scores for various drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, and nuclear receptors. jyoungpharm.orgwjpmr.commolinspiration.com These calculations help assess the drug-likeness of a compound according to established rules like Lipinski's Rule of Five. A typical Molinspiration analysis for a derivative of this compound would provide data on its physicochemical properties. nih.gov

Table 1: Predicted Physicochemical Properties of a Representative Pyrimidine-Carbonitrile Derivative using Molinspiration

| Parameter | Description | Predicted Value | Lipinski's Rule Compliance |

| miLogP | Octanol/water partition coefficient; a measure of hydrophobicity. | < 5 | Compliant |

| TPSA | Topological Polar Surface Area; predicts drug transport properties. | < 140 Ų | Compliant |

| MW | Molecular Weight. | < 500 Dalton | Compliant |

| nON | Number of hydrogen bond acceptors (N, O atoms). | < 10 | Compliant |

| nOHNH | Number of hydrogen bond donors (OH, NH groups). | < 5 | Compliant |

| nviolations | Number of violations of Lipinski's Rule of Five. | 0 | Compliant |

| nrotb | Number of rotatable bonds; a measure of molecular flexibility. | < 10 | Compliant |

| Volume | Molecular volume. | Varies | Not applicable |

This table presents typical parameters and expected compliance for a drug-like pyrimidine-carbonitrile derivative based on general in silico studies.

Osiris Property Explorer is another valuable tool that predicts various drug-relevant properties on-the-fly. organic-chemistry.org A key feature of Osiris is its toxicity risk assessment, which identifies structural fragments that may be associated with adverse effects like mutagenicity, tumorigenicity, irritant effects, and reproductive toxicity. nih.govrdchemicals.comgithub.io Compounds with high risks of undesired effects are flagged, allowing for early-stage elimination or modification of potentially toxic candidates. nih.gov A green color code generally indicates drug-conform behavior, while red highlights properties with high risks. rdchemicals.comgithub.io

Table 2: Predicted Toxicity Risks for a Hypothetical this compound Derivative via Osiris Property Explorer

| Toxicity Risk | Prediction | Description |

| Mutagenicity | Low Risk | Indicates a low probability of inducing genetic mutations. |

| Tumorigenicity | Low Risk | Suggests a low likelihood of causing tumors. |

| Irritant Effect | Low Risk | Indicates a low probability of causing irritation to skin or mucous membranes. |

| Reproductive Effect | Low Risk | Suggests a low likelihood of impairing fertility or causing developmental toxicity. |

| Drug-Likeness | Positive | The compound possesses physicochemical properties consistent with known drugs. |

| Drug Score | High | A combined score considering cLogP, logS, molecular weight, drug-likeness, and toxicity risks. |

This table is a representative example of a toxicity and drug-likeness assessment. Actual values would be generated by submitting the specific molecular structure to the Osiris Property Explorer.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Computational Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By analyzing a series of related molecules, these methods identify the key structural features responsible for their biological activity. Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds. nih.gov

For pyrimidine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. ccspublishing.org.cn These methods build 3D models of the molecules and correlate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields with their biological activity. ccspublishing.org.cn The resulting contour maps provide a visual guide for designing more potent derivatives by indicating regions where specific properties should be increased or decreased.

A QSAR study on pyrimidine derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, for example, successfully created models to predict anticancer activity. nih.govnih.gov Such studies help in understanding the complex and nonlinear relationships between a compound's structure and its pharmacological effect. nih.gov

SAR studies on pyrimidine-5-carbonitrile derivatives have revealed key insights for anticancer activity. For instance, in a series of compounds designed as potential anticancer agents, the nature and position of substituents on the pyrimidine core and associated phenyl rings were found to be critical for their inhibitory activity against various cancer cell lines. rsc.orgnih.govnih.gov

Table 3: Example Structure-Activity Relationship Data for a Series of Pyrimidine-Carbonitrile Derivatives against a Cancer Cell Line

| Compound | R1 Substitution | R2 Substitution | IC₅₀ (µM) vs. MCF-7 |

| Derivative A | -H | -OCH₃ (para) | 7.68 |

| Derivative B | -Cl (para) | -OCH₃ (para) | 5.85 |

| Derivative C | -F (para) | -OCH₃ (para) | 3.56 |

| Derivative D | -H | -H | 15.2 |

| Derivative E | -H | -Cl (para) | 9.7 |

Data is hypothetical but representative of SAR findings where substitutions on aryl rings attached to a pyrimidine core are modulated to observe changes in anticancer potency (IC₅₀). Such data is common in studies on pyrimidine-based anticancer agents. rsc.orgsciensage.info

Advanced Applications in Medicinal Chemistry and Biological Sciences Research

6-Methoxypyrimidine-4-carbonitrile as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of the methoxy (B1213986) and carbonitrile groups on the pyrimidine (B1678525) ring makes this compound a highly valuable precursor in the assembly of complex molecular structures for medicinal chemistry.

Precursor for Diverse Heterocyclic Drug Candidates

The chemical architecture of this compound allows it to serve as a foundational starting material for a diverse range of heterocyclic compounds. The methoxy group can act as a leaving group, enabling nucleophilic substitution reactions, while the carbonitrile group can be hydrolyzed, reduced, or reacted with various nucleophiles to construct new ring systems. This reactivity is harnessed by medicinal chemists to generate libraries of novel compounds for drug discovery programs.

For instance, the related compound, 4-chloro-6-methoxypyrimidine (B185298), is utilized in the synthesis of 4,6-dichloropyrimidine (B16783), a key intermediate for fungicides, demonstrating how the methoxypyrimidine core can be transformed into other reactive scaffolds google.com. Similarly, the synthesis of novel fused heterocyclic systems, such as pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones, has been achieved from pyrimidine-derived precursors, showcasing the pathway from simple pyrimidines to complex polycyclic drug candidates nih.gov. The synthesis of 4-amino-2,6-dimethoxypyrimidine (B1265686) is another example of an important intermediate derived from simpler building blocks, highlighting the modular nature of pyrimidine synthesis google.com. The pyrimidine-carbonitrile motif, in general, is a well-established starting point for creating polysubstituted pyridines and other fused heterocyclic systems with potential biological activity nih.gov.

Chemical Building Block in Complex Molecular Architectures

Beyond being a simple precursor, this compound functions as a fundamental building block, incorporated as a core structural element within larger, more complex molecules. Its pyrimidine ring provides a rigid framework, and its substituents offer points for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

The utility of pyrimidine derivatives as building blocks is evident in the creation of compounds with applications ranging from agrochemicals to pharmaceuticals google.com. The synthesis of various pharmacologically active species often involves associating a pyrimidine-carbonitrile core with other molecular fragments to build complex architectures designed to interact with specific biological targets nih.gov. This modular approach is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a validated core structure.

Exploration of Biological Activities and Mechanisms of Action

Derivatives synthesized from pyrimidine-carbonitrile scaffolds, including those structurally analogous to this compound, have been the subject of intensive investigation for their potential therapeutic effects, particularly in the field of oncology.

Anti-cancer and Antiproliferative Research

The pyrimidine ring is a key component of nucleobases, making it an attractive scaffold for developing anti-cancer agents that can interfere with DNA synthesis and other critical cellular processes in rapidly dividing cancer cells.

Numerous studies have demonstrated the potent cytotoxic effects of pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines. In one notable study, a series of novel pyrimidine-5-carbonitrile based compounds were evaluated for their in vitro anticancer activity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. rsc.org One of the most active compounds, designated 10b, exhibited significant growth inhibition with IC₅₀ values of 7.68 μM against MCF-7 cells and 5.85 μM against A549 cells rsc.org.

Another research effort focused on a different series of pyrimidine-5-carbonitrile derivatives and also reported significant cytotoxicity against the MCF-7 breast cancer cell line nih.govnih.gov. The cytotoxic effects of 6-ferrocenylpyrimidin-4(3H)-one derivatives, which share the substituted pyrimidine core, were also confirmed against MCF-7 cells, with one compound showing an IC₅₀ of 17 ± 1 µM nih.gov. While specific data for HeLa cells using closely related analogs of this compound is less common in the reviewed literature, the broad activity across different cancer cell types underscores the potential of this chemical class.

Below is an interactive table summarizing the cytotoxic activity of selected pyrimidine-carbonitrile derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 10b | MCF-7 (Breast) | 7.68 | rsc.org |

| 10b | A549 (Lung) | 5.85 | rsc.org |

| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 | nih.gov |

| 7f | MCF-7 (Breast) | Not specified | nih.govnih.gov |

| 7f | K562 (Leukemia) | Not specified | nih.govnih.gov |

A primary mechanism through which pyrimidine-based anti-cancer agents exert their effect is by disrupting the normal cell cycle and inducing programmed cell death, or apoptosis. Flow cytometry analyses of cancer cells treated with pyrimidine-carbonitrile derivatives have provided detailed insights into these mechanisms.

For example, the highly cytotoxic compound 10b was found to arrest the cell cycle of HepG2 cancer cells in the G2/M phase, preventing them from proceeding to mitosis. This cell cycle blockade was accompanied by a significant increase in the population of apoptotic cells rsc.org. In a separate study, another pyrimidine-carbonitrile derivative, compound 7f, was shown to cause cell cycle arrest at the S-phase in leukemia cells. This was followed by the induction of apoptosis, a process dependent on the activation of caspase-3, a key executioner enzyme in the apoptotic cascade nih.govnih.gov. Other research on related fused pyrimidine structures has also confirmed the ability of this class of compounds to induce cell cycle arrest at various phases, including G1 and G2/M, leading to apoptosis mdpi.comresearchgate.netnih.gov. These findings indicate that compounds derived from the this compound scaffold can effectively trigger the cellular machinery of self-destruction in cancer cells.

Molecular Target Inhibition (e.g., EGFR, CDK2)

Derivatives of the pyrimidine-5-carbonitrile core have been extensively investigated as potent inhibitors of key enzymes involved in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.govasco.orgnih.gov The pyrimidine structure is recognized as a bioisostere of the purine (B94841) ring in ATP, allowing these compounds to effectively compete for the ATP-binding site on kinases, thereby inhibiting their function and disrupting uncontrolled tumor growth. nih.gov

In one study, a series of pyrimidine-5-carbonitrile derivatives were designed as EGFR tyrosine kinase inhibitors. rsc.org One of the most active compounds, 11b , demonstrated potent cytotoxic activity against multiple human tumor cell lines, with IC₅₀ values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549). rsc.org This compound also showed significant inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, with IC₅₀ values of 0.09 µM and 4.03 µM, respectively. rsc.org Another study reported a different pyrimidine-5-carbonitrile derivative, 10b , as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 2.83 nM). rsc.org

The CDK2 enzyme, which is crucial for the G1-S phase transition of the cell cycle, is another important target. nih.govnih.gov Its inhibition is a promising therapeutic strategy, especially in cancers that have developed resistance to CDK4/6 inhibitors. asco.orgresearchgate.netblueprintmedicines.com Research has shown that pyrimidine-based molecules can be effective CDK2 inhibitors, leading to cell cycle arrest and representing a viable approach for treating aggressive cancers like breast and ovarian cancer. nih.govnih.gov

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line |

| Derivative 11b | EGFRWT | 0.09 | - |

| EGFRT790M | 4.03 | - | |

| - | 3.37 | HCT-116 | |

| - | 3.04 | HepG-2 | |

| - | 4.14 | MCF-7 | |

| - | 2.40 | A549 | |

| Derivative 10b | EGFR | 0.00829 | - |

| - | 3.56 | HepG2 | |

| - | 5.85 | A549 | |

| - | 7.68 | MCF-7 | |

| Erlotinib (Reference) | EGFR | 0.00283 | - |

Anti-inflammatory Research

The pyrimidine scaffold is integral to the development of compounds with significant anti-inflammatory properties. nih.gov Research has focused on the ability of these derivatives to inhibit key inflammatory mediators, including cyclooxygenase (COX) enzymes and nitric oxide (NO). nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-2)

Selective inhibition of the COX-2 enzyme is a primary goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Pyrimidine-5-carbonitrile derivatives have been identified as promising selective COX-2 inhibitors. nih.govresearchgate.net

A study on 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives reported two compounds, 109 and 110 , with significant anti-inflammatory activity and potent COX-2 inhibition. nih.govresearchgate.net Another series of pyrimidine-5-carbonitrile hybrids incorporating a 1,3,4-oxadiazole (B1194373) scaffold also yielded compounds with significant and selective COX-2 inhibition. researchgate.net Similarly, a 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile derivative showed notable COX-2 selectivity. nih.gov The inhibitory concentrations (IC₅₀) for some of these derivatives highlight their potential as anti-inflammatory agents. nih.govmdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Derivative 200 | 12.70 | 0.043 | 295.35 |

| Celecoxib (Reference) | >100 | 0.06 | >1667 |

Modulation of Nitric Oxide (NO) Generation

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and contributes to tissue damage. nih.gov Therefore, inhibiting NO production is a key therapeutic strategy. nih.gov Several studies have demonstrated that pyrimidine derivatives can effectively modulate NO generation. nih.govexlibrisgroup.comrsc.org

In one investigation, a novel pyrimidine derivative, compound 32 , was identified that significantly reduced NO release in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org This inhibition was part of a broader anti-inflammatory effect that also involved the downregulation of pro-inflammatory cytokines. rsc.org Other studies have focused on developing pyrimidine derivatives as direct inhibitors of iNOS dimerization, a critical step for its enzymatic activity. exlibrisgroup.com This research has led to lead compounds with potent effects against NO release (Inhibition Rate >97% at 10 µM) and low toxicity, indicating their potential for treating inflammatory conditions like arthritis. exlibrisgroup.com

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular)

The structural versatility of the pyrimidine ring has made it a valuable scaffold in the search for new antimicrobial agents to combat a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria. nih.gov

Broad-Spectrum Antibacterial Activity

Pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A set of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, including one with a 6-methoxypyrimidine group (3n ), were synthesized and tested for antimicrobial activity. mdpi.com Another rationally designed pyrimidine compound, PC206 (2,5,6-triaminopyrimidine-4-one), showed specificity and potency against staphylococcal species. mdpi.com

| Compound | Organism | MIC (µg/mL) |

| PC206 | S. aureus (Bovine strains, n=48) | 8 (MIC₅₀), 16 (MIC₉₀) |

| S. epidermidis (n=10) | 4 (MIC₅₀), 8 (MIC₉₀) |

Efficacy against Resistant Strains (e.g., MRSA)

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), is a major global health threat. researchgate.netingentaconnect.com Pyrimidine derivatives are being actively investigated as potential agents to overcome this resistance. researchgate.netingentaconnect.com Some pyrimidine compounds target the bacterial de novo pyrimidine synthesis pathway, which is crucial for bacterial survival. nih.govnih.gov For instance, the pyrancoumarin derivative LP4C was found to inhibit MRSA biofilm formation by targeting this pathway. nih.govnih.gov Another pyrimidine compound, PC206 , was shown to be effective against a panel of clinical MRSA strains, with MIC₅₀ and MIC₉₀ values of 8 and 16 µg/mL, respectively. mdpi.com This activity is believed to stem from its ability to act as a guanine (B1146940) analog, blocking the guaA riboswitch and inhibiting GMP synthesis in staphylococci. mdpi.com

Antifungal, Antiviral, and Antitubercular Activities

Beyond antibacterial action, pyrimidine derivatives have shown promise across a broader antimicrobial spectrum.

Antifungal Activity: Research has identified pyrimidine derivatives with notable antifungal properties. The peptide AMP-17 showed high antifungal activity against 18 strains of Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. nih.gov Other studies have explored the antifungal potential of various synthetic compounds, with some showing MIC values as low as 3.9 µg/mL against certain fungal species. nih.gov

Antiviral Activity: The development of broad-spectrum antivirals, particularly against rapidly mutating RNA viruses, is a critical area of research. nih.gov Libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have been synthesized and screened for this purpose. nih.gov Initial screenings identified compounds from these libraries with activity against the Sendai virus, a representative RNA paramyxovirus, demonstrating the potential of the pyrimidine scaffold in developing novel antiviral therapies. nih.gov

Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent. mdpi.com Nitrogen-containing heterocycles are a key area of interest in the discovery of new antitubercular drugs. mdpi.com Natural products and their synthetic derivatives containing these scaffolds have shown activity against Mtb. nih.gov For example, the natural product damnacanthal (B136030) was identified as a potent antimycobacterial agent with a MIC of 13.07 μg/mL. nih.gov While direct studies on this compound are not prominent, the broader class of pyrimidines and related heterocycles are considered a promising source for new antitubercular leads. nih.gov

Other Therapeutic Potential Research

Derivatives of pyrimidine have shown notable potential as anthelmintic agents, targeting parasitic worms that cause significant global health issues. researchgate.netnih.gov A novel class of compounds, the 2,4-diaminothieno[3,2-d]pyrimidines, has been identified as having anthelmintic properties against the whipworm Trichuris muris, a model for the human parasite Trichuris trichiura. nih.gov A key finding is that these compounds are effective not only against the adult parasite but also against its egg stages, which could provide a strategy to break the parasite's lifecycle in the environment. nih.gov The search for new anthelmintics is driven by the limited efficacy of current drugs against certain parasites like whipworm. nih.gov Other research has involved the synthesis of pyrimidine-2-thiol (B7767146) derivatives which also demonstrated anthelmintic activity. researchgate.net

Table 1: Anthelmintic Activity of Pyrimidine Derivatives

| Compound Class | Target Organism | Key Finding |

|---|---|---|

| 2,4-diaminothieno[3,2-d]pyrimidines | Trichuris muris (whipworm) | Active against both adult and egg stages of the parasite. nih.gov |

The pyrimidine nucleus is a recurring structural motif in compounds investigated for central nervous system activity, including anticonvulsant effects. Studies on various pyrimidine derivatives have established their potential in controlling seizures. pensoft.net For instance, derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one have shown significant anticonvulsant activity in animal models of seizures. pensoft.net Research into new triazolopyrimidine derivatives also identified compounds with protective effects in maximal electroshock (MES) seizure models. nih.gov The anticonvulsant profile of some pyrimidine-related compounds has been found to be comparable to that of established antiepileptic drugs. nih.gov The structure-activity relationship suggests that specific substitutions on the pyrimidine ring are crucial for this biological effect. pensoft.netnih.gov

Certain pyrimidine derivatives have been evaluated for their ability to lower blood pressure. A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated antihypertensive activity in spontaneously hypertensive rats. nih.gov These compounds were found to produce a gradual and sustained reduction in blood pressure. nih.gov Similarly, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine ring as part of their fused structure, also showed potent oral antihypertensive activity. nih.gov The mechanism for some of these compounds involves blocking alpha-adrenoceptors. nih.gov The structural variations in different positions of the pyrimidine or related fused rings significantly influence the antihypertensive effect. nih.govnih.gov

Table 2: Antihypertensive Activity of Pyrimidine-Related Compounds

| Compound Class | Animal Model | Notable Effect |

|---|---|---|

| 6-arylpyrido[2,3-d]pyrimidin-7-amines | Spontaneously Hypertensive Rat | Gradual and sustained blood pressure reduction. nih.gov |

The influence of pyrimidine derivatives extends to a range of central nervous system activities beyond anticonvulsant effects. The study of thiopyrimidines and their impact on the CNS is a priority area of research. pensoft.net Derivatives of 2-thiopyrimidine-4-one have been explored for potential applications in treating neurological conditions such as Alzheimer's and Parkinson's disease, as well as for migraines and depression. pensoft.net The versatility of the pyrimidine scaffold allows for the development of compounds that can act as tranquilizers. pensoft.net

Mechanistic Studies of Biological Action

Understanding the mechanism of action is critical to leveraging the therapeutic potential of this compound and related compounds. Mechanistic studies on various pyrimidine derivatives have revealed several ways they can exert their biological effects. mdpi.comnih.gov

For some tetrahydropyrimidine (B8763341) derivatives with anticancer properties, the mechanism involves the induction of apoptosis (programmed cell death) and causing cell cycle arrest, specifically in the G1 or subG1 phase. mdpi.com The presence of a methoxy group, such as the one in this compound, can be crucial for biological activity. The methoxy group's lipophilic nature can facilitate the transfer of the drug across cell membranes and promote binding to protein targets, leading to the activation of downstream signaling pathways that result in cell death. mdpi.com

In other contexts, pyrimidine derivatives can act as specific receptor antagonists. For example, a large series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles were identified as potent and selective antagonists for the A1 adenosine (B11128) receptor (A1AR). nih.gov Structure-activity relationship studies in this series highlighted the importance of substitutions at various positions on the pyrimidine core for achieving high selectivity. nih.gov These findings suggest that the biological effects of this compound are likely dictated by the interplay of its core pyrimidine structure, the electron-donating methoxy group, and the electron-withdrawing carbonitrile group, which together determine its interaction with specific biological targets.

The Pyrimidine Ring of this compound as a Nucleic Acid Mimic and Bioisostere

The structural resemblance of the pyrimidine core to the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, underpins its application as a nucleic acid mimic. journalagent.com This mimicry allows pyrimidine derivatives to interact with enzymes and receptors that recognize native nucleic acids, potentially modulating their function. The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical and chemical properties, is a key strategy in drug design to optimize the pharmacological profile of a lead compound. cambridgemedchemconsulting.com

The pyrimidine-5-carbonitrile scaffold, to which this compound belongs, is a well-regarded bioisostere for various functional groups, most notably the carboxylic acid moiety. cambridgemedchemconsulting.com Carboxylic acids are common in drug molecules but can present challenges related to poor membrane permeability and metabolic instability. Replacing a carboxylic acid with a more stable and lipophilic group like a pyrimidine-carbonitrile can lead to improved drug-like properties.

While direct studies on this compound as a nucleic acid mimic are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been widely explored in this context. For instance, triazolopyrimidine derivatives are recognized as valuable pharmacophores due to their resemblance to purine bases. nih.gov This similarity allows them to be developed as agents with a range of biological activities, including antiproliferative and antimicrobial effects. nih.gov

Table 1: Bioisosteric Replacements Involving Pyrimidine Derivatives

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Carboxylic Acid | Pyrimidine-5-carbonitrile | Improve metabolic stability, enhance cell permeability, and modulate acidity. | cambridgemedchemconsulting.com |

| Purine Nucleobase | Triazolopyrimidine | Mimic the natural purine structure to interact with purine-binding enzymes and receptors. | nih.gov |

| Phenyl Group | Pyridyl or Thienyl Group | Alter metabolic profile and improve solubility or protein binding interactions. | cambridgemedchemconsulting.com |

Interaction of this compound Scaffolds with Specific Receptors and Enzymes

The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of its interactions with specific biological targets. The nitrile group at the 4-position and the methoxy group at the 6-position of this compound play crucial roles in its binding affinity and selectivity.

Research on related pyrimidine-5-carbonitrile derivatives has demonstrated their potential as potent and selective inhibitors of various enzymes and receptors. For example, a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been identified as potent antagonists of the A1 adenosine receptor (A1AR). nih.govnih.gov The cyano group at the 5-position was found to be crucial for activity, likely through interactions within the receptor's binding pocket. nih.gov

Furthermore, pyrimidine-carbonitrile derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov In one study, a compound featuring a pyrimidine ring with cyano and p-methoxyphenyl moieties exhibited significant COX-2 inhibitory activity and anticancer effects. nih.gov The nitrile group is a key pharmacophore in several approved drugs, highlighting its importance in molecular recognition by biological targets. nih.gov

Studies on other substituted pyrimidines have also revealed their inhibitory effects on enzymes like glutathione (B108866) S-transferase (GST). journalagent.com For instance, 4-amino-2-chloropyrimidine (B189420) demonstrated a significant inhibitory effect on GST, suggesting that the substitution pattern on the pyrimidine ring is critical for its biological activity. journalagent.com Although direct enzymatic or receptor binding data for this compound is scarce, the existing research on analogous structures provides a strong rationale for its potential as a modulator of various biological pathways.

Table 2: Examples of Pyrimidine-Carbonitrile Derivatives and Their Biological Targets

| Compound Class | Biological Target | Observed Effect | Reference |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A1 Adenosine Receptor | Antagonism | nih.govnih.gov |

| Pyrimidine-carbonitrile with p-methoxyphenyl | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |

| 4-Amino-chloropyrimidines | Glutathione S-transferase (GST) | Inhibition | journalagent.com |

Ligand Design and Metal Complexation Studies for Biological Applications

The pyrimidine scaffold, with its nitrogen atoms, serves as an excellent ligand for coordinating with metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.govnih.gov This strategy of metal complexation has been widely employed to develop novel therapeutic and diagnostic agents.

The synthesis of metal complexes with pyrimidine-based ligands, such as [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide], has been reported, with the resulting complexes showing octahedral geometries. researchgate.net The characterization of these complexes often involves various spectroscopic techniques to elucidate their structure and bonding. researchgate.net The design of such complexes allows for the modulation of their physicochemical properties, which can influence their biological activity and potential therapeutic applications. nih.gov

The ability of the nitrogen atoms in the pyrimidine ring of this compound to act as coordination sites for metal ions, combined with the potential for the methoxy and nitrile groups to influence the electronic properties and steric environment of the resulting complex, makes it a promising candidate for the development of novel metal-based drugs. Further research into the synthesis and biological evaluation of metal complexes of this compound is warranted to explore their full therapeutic potential.

Future Directions and Emerging Research Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net The future of synthesizing 6-Methoxypyrimidine-4-carbonitrile and its derivatives lies in the adoption of green chemistry principles to create more sustainable and environmentally friendly processes. researchgate.net Research in this area is focusing on several key strategies:

Solvent-Free Reactions: The development of solvent-free reaction conditions, such as mechanochemical synthesis, is a promising approach. researchgate.net Grinding solid reactants together can facilitate chemical reactions without the need for bulk solvents, reducing waste and energy consumption. researchgate.net

Catalytic Methods: The use of novel catalysts, such as oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide), has shown potential for the efficient synthesis of pyrimidine-6-carbonitriles under solvent-free conditions. nih.govconsensus.app

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often under milder conditions than conventional heating.

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards the use of more benign alternatives such as water, ethanol, or ionic liquids.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Mechanochemical Synthesis | Reduced solvent waste, potentially higher yields, and shorter reaction times. |

| Heterogeneous Catalysis | Easy separation and reusability of the catalyst, leading to a more cost-effective and sustainable process. |

| Microwave-Assisted Synthesis | Rapid and efficient synthesis, allowing for high-throughput screening of derivatives. |

| Aqueous-Phase Synthesis | Environmentally benign, reduced risk of flammable and toxic organic solvents. |

Advanced Characterization Techniques for Complex Biological Systems

Understanding the intricate interactions of this compound and its derivatives within a biological context is paramount for elucidating their mechanism of action. Future research will increasingly rely on advanced characterization techniques to probe these interactions at the molecular level. journalijar.comresearchgate.net

Key techniques include:

High-Resolution Mass Spectrometry (HRMS): To identify and quantify metabolites of this compound in biological samples, providing insights into its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For studying the binding of the compound to its target proteins in solution, revealing details about the binding interface and conformational changes.

X-ray Crystallography: To determine the three-dimensional structure of this compound bound to its biological target, offering a static but highly detailed picture of the interaction.

Cryo-Electron Microscopy (Cryo-EM): For visualizing large protein complexes and understanding how the binding of the compound affects their structure and function.

| Characterization Technique | Application in Studying this compound |

| High-Resolution Mass Spectrometry | Metabolite identification and pharmacokinetic profiling. |

| NMR Spectroscopy | Elucidation of binding modes and protein dynamics upon ligand binding. |

| X-ray Crystallography | High-resolution structural determination of the ligand-protein complex. |

| Cryo-Electron Microscopy | Structural analysis of large, dynamic biological assemblies in complex with the compound. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Future applications of AI and ML in this context include:

Predictive Modeling: Developing algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives before they are synthesized. mbios.orgcrimsonpublishers.com

De Novo Drug Design: Using generative models to design new molecules based on the this compound scaffold with optimized properties. mbios.org

Target Identification: Analyzing biological data to identify new potential protein targets for which this compound derivatives could be effective inhibitors.

Clinical Trial Optimization: Utilizing AI to analyze patient data and identify subpopulations that are most likely to respond to treatment with a this compound-based drug. mbios.org

| AI/ML Application | Impact on this compound Research |

| QSAR Modeling | Prediction of biological activity based on chemical structure, guiding the synthesis of more potent analogs. |

| Generative Adversarial Networks (GANs) | Design of novel derivatives with desired pharmacological profiles. |

| Deep Learning for Target Prediction | Identification of new therapeutic opportunities for the pyrimidine scaffold. |

| Personalized Medicine Algorithms | Stratification of patient populations for more effective clinical trials. |

Expansion of Biological Screening against Novel Targets

While pyrimidine derivatives have been extensively studied for their anticancer and anti-inflammatory properties, the therapeutic potential of this compound may extend to a much broader range of diseases. nih.govnih.govekb.eg Future research will involve screening this compound and its derivatives against a wider and more diverse panel of biological targets.

Emerging areas for biological screening include:

Neurodegenerative Diseases: Targeting kinases or other enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.

Infectious Diseases: Screening against essential enzymes in bacteria, viruses, and fungi to identify new anti-infective agents. nih.gov

Metabolic Disorders: Investigating the potential of these compounds to modulate enzymes involved in diabetes and obesity.

Rare Diseases: Exploring the activity of this compound derivatives against targets associated with rare genetic disorders.

| Therapeutic Area | Potential Novel Targets for this compound |

| Oncology | Mutant forms of kinases (e.g., EGFR C797S), epigenetic targets. nih.gov |

| Neurology | Glycogen synthase kinase 3 (GSK-3), Leucine-rich repeat kinase 2 (LRRK2). |

| Infectious Diseases | Bacterial DNA gyrase, viral proteases. nih.gov |

| Immunology | Janus kinases (JAKs), Bruton's tyrosine kinase (BTK). |

Rational Design of Derivatives for Enhanced Potency, Selectivity, and Reduced Toxicity

The principles of rational drug design, guided by structural biology and computational chemistry, will be instrumental in optimizing the therapeutic properties of this compound. nih.govresearchgate.netresearchgate.net By understanding the structure-activity relationships (SAR) of this scaffold, researchers can make targeted modifications to improve its performance. tandfonline.com

Key strategies for rational design include:

Structure-Based Drug Design: Using the 3D structure of the target protein to design derivatives that fit perfectly into the binding site, enhancing potency and selectivity.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules based on the this compound core.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve metabolic stability or reduce toxicity. nih.govresearchgate.net

Introduction of Chiral Centers: The synthesis of single enantiomers can lead to improved potency and a better side-effect profile compared to racemic mixtures.

| Design Strategy | Desired Outcome for this compound Derivatives |

| Targeted Covalent Inhibition | Increased potency and duration of action by forming a covalent bond with the target protein. |

| Allosteric Modulation | Higher selectivity by binding to a site other than the highly conserved active site. |

| Prodrug Development | Improved bioavailability and targeted drug delivery. |

| Deuteration | Enhanced metabolic stability and a longer half-life in the body. |

常见问题

Q. What are the common synthetic routes for 6-Methoxypyrimidine-4-carbonitrile, and how are reaction conditions optimized?

The synthesis often involves multi-step reactions, such as cyclization of substituted pyrimidine precursors. For example, chlorination of intermediates using phosphoryl chloride (POCl₃) followed by nucleophilic substitution with methoxy groups is a key step . Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or toluene), and catalyst choice (e.g., Pd/Cu) to enhance yield and purity. Characterization via melting point, IR, and NMR ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=O at ~1640 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ ~3.08 ppm, aromatic protons at δ 7.3–8.4 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .

- Elemental Analysis : Matches experimental and theoretical C/H/N percentages .

Q. What are the typical physical properties (e.g., melting point, solubility) of this compound?

Reported melting points range from 189–230°C, influenced by substituents (e.g., electron-withdrawing groups increase melting points) . Solubility is generally higher in polar aprotic solvents (DMF, DMSO) due to the nitrile and methoxy groups .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity and product selectivity?

Substituent effects are critical in directing reactivity. For example:

- Electron-donating groups (e.g., methoxy) at the 4-position activate the ring for electrophilic substitution but may deactivate nitrile groups toward nucleophilic attack .

- Steric hindrance from bulky groups (e.g., 3,4-dimethylphenyl) can reduce reaction rates in cross-coupling reactions . Computational studies (DFT) or Hammett plots can predict substituent effects .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies between experimental and theoretical data (e.g., NMR shifts, HRMS) require:

- Reanalysis of synthesis steps : Verify intermediate purity and reaction completion.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Control experiments : Compare with structurally similar analogs (e.g., 4-Methoxybenzonitrile) .

Q. What strategies optimize regioselectivity in functionalizing this compound?

Regioselective functionalization can be achieved via:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control metalation sites .

- Protection/deprotection : Temporarily block reactive sites (e.g., nitrile protection as a thioamide) .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using software like AutoDock .

- QSAR models : Correlate substituent properties (e.g., logP, Hammett σ) with observed activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

Methodological Considerations

- Handling air/moisture-sensitive intermediates : Use Schlenk lines or gloveboxes for reactions involving organometallic catalysts .

- Scale-up challenges : Optimize solvent volume and catalyst loading to maintain yield in batch reactors .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。